ABBV-744
Descripción general
Descripción
ABBV-744 es un inhibidor altamente selectivo del segundo bromodominio (BD2) de la familia de proteínas bromodominio y extra-terminal (BET). Este compuesto ha demostrado un potencial significativo en modelos preclínicos para el tratamiento de diversas enfermedades, incluido la leucemia mieloide aguda y el cáncer de próstata positivo para el receptor de andrógenos .
Aplicaciones Científicas De Investigación
ABBV-744 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: this compound se utiliza como un compuesto de herramienta para estudiar el papel de los bromodominios en varios procesos biológicos.
Biología: this compound se utiliza para investigar los mecanismos moleculares de enfermedades como la leucemia mieloide aguda y el cáncer de próstata.
Medicina: this compound ha demostrado potencial como agente terapéutico para el tratamiento de enfermedades como la leucemia mieloide aguda y el cáncer de próstata positivo para el receptor de andrógenos.
Industria: This compound se utiliza en el desarrollo de nuevos fármacos y terapias dirigidos a los bromodominios
Mecanismo De Acción
ABBV-744 ejerce sus efectos uniéndose selectivamente al segundo bromodominio (BD2) de las proteínas de la familia BET. Esta unión evita la interacción entre las proteínas BET y las histonas acetiladas, interrumpiendo la remodelación de la cromatina y la expresión génica. Los objetivos moleculares y las vías involucradas incluyen el eje BATF2-IRF4-STAT1/3/5, que juega un papel crucial en la regulación de la inflamación y otros procesos celulares .
Análisis Bioquímico
Biochemical Properties
ABBV-744 interacts with the BDII domain of BET family proteins, including BRD2, BRD3, BRD4, and BRDT . It has IC50 values ranging from 4 to 18 nM for these proteins . The compound is primarily metabolized by CYP3A4 .
Cellular Effects
This compound has shown significant antiproliferative activities in a limited number of cancer cell lines, including acute myeloid leukemia (AML) and androgen receptor (AR)-positive prostate cancer . It downregulates the expression of inflammatory mediators/enzymes including NO, TNF-α, IL-1β, IL-6, iNOS, and COX-2 in BV-2 microglial cells .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the BDII domain of BET family proteins, thereby preventing the interaction between the BET proteins and acetylated histones . This disrupts chromatin remodeling and gene expression . The anti-neuroinflammatory effect of this compound might be associated with regulation of BATF2-IRF4-STAT1/3/5 pathway .
Temporal Effects in Laboratory Settings
The effects of this compound on cells and biochemical reactions have been observed over time in laboratory settings
Dosage Effects in Animal Models
In animal models, doses of this compound induced tumor growth inhibition in AML and prostate cancer xenograft models that were comparable to those observed with ABBV-075
Metabolic Pathways
Métodos De Preparación
La síntesis de ABBV-744 implica varios pasos, incluida la inhibición selectiva del segundo bromodominio de las proteínas de la familia BET. Las rutas sintéticas específicas y las condiciones de reacción son propietarias y no se han divulgado completamente en el dominio público. Se sabe que this compound se produce mediante una serie de reacciones químicas que garantizan su alta selectividad y potencia .
Análisis De Reacciones Químicas
ABBV-744 se somete a varias reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno del compuesto.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno del compuesto.
Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos en el compuesto por otro átomo o grupo de átomos.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios catalizadores. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .
Comparación Con Compuestos Similares
ABBV-744 es único en su alta selectividad para el segundo bromodominio (BD2) de las proteínas de la familia BET. Compuestos similares incluyen:
La alta selectividad de this compound para BD2 supera algunas de las limitaciones de estos inhibidores pan-BET, lo que lo convierte en un candidato prometedor para futuras investigaciones y desarrollo .
Actividad Biológica
ABBV-744 is a highly selective inhibitor targeting the second bromodomain (BD2) of the BET (Bromodomain and Extra-Terminal) family proteins. This compound has garnered attention for its potential therapeutic applications, particularly in hematological malignancies like acute myeloid leukemia (AML) and prostate cancer. The following sections detail the biological activity of this compound, including its mechanisms of action, efficacy in various cancer models, and relevant case studies.
1. Inhibition of BET Proteins:
this compound selectively inhibits the BD2 domain of BET proteins, which plays a critical role in regulating gene expression related to cell proliferation and survival. This selectivity is crucial as it reduces off-target effects compared to pan-BET inhibitors, thereby enhancing tolerability and therapeutic index .
2. Induction of Apoptosis:
Research indicates that this compound induces apoptosis in cancer cells through several pathways:
- Caspase Activation: Flow cytometry assays demonstrated that this compound treatment leads to increased levels of cleaved caspase-3 and PARP, indicating apoptotic cell death in gastric cancer (GC) cells .
- Reactive Oxygen Species (ROS) Production: this compound has been shown to increase ROS accumulation, leading to mitochondrial dysfunction and subsequent apoptosis .
- Autophagy Regulation: The compound also enhances autophagy by modulating key signaling pathways such as PI3K/Akt/mTOR and MAPK, which are critical in cellular stress responses .
Efficacy in Cancer Models
Table 1: Summary of Efficacy Studies with this compound
Case Studies
Case Study 1: Acute Myeloid Leukemia (AML)
In a study involving primary AML samples, this compound demonstrated significant anti-leukemia activity. When combined with venetoclax, the treatment resulted in a 77.2% reduction in viable cell numbers compared to controls . Flow cytometry analysis showed that the combination therapy led to a marked decrease in leukemia burden in mouse models, extending survival significantly compared to untreated controls (median survival: 193 days vs. 99 days) .
Case Study 2: Gastric Cancer
In gastric cancer cell lines AGS and HGC-27, this compound induced apoptosis through ROS-mediated mitochondrial damage. Western blotting revealed upregulation of pro-apoptotic markers and downregulation of anti-apoptotic proteins post-treatment . Furthermore, transmission electron microscopy confirmed an increase in autophagic vesicles following this compound administration, indicating its role in enhancing autophagic processes as part of its cytotoxic effects.
Propiedades
IUPAC Name |
N-ethyl-4-[2-(4-fluoro-2,6-dimethylphenoxy)-5-(2-hydroxypropan-2-yl)phenyl]-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30FN3O4/c1-7-30-26(33)22-13-20-21(14-32(6)27(34)24(20)31-22)19-12-17(28(4,5)35)8-9-23(19)36-25-15(2)10-18(29)11-16(25)3/h8-14,31,35H,7H2,1-6H3,(H,30,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDSFMUSNZDJFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC2=C(N1)C(=O)N(C=C2C3=C(C=CC(=C3)C(C)(C)O)OC4=C(C=C(C=C4C)F)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30FN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101022541 | |
Record name | ABBV-744 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101022541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2138861-99-9 | |
Record name | N-Ethyl-4-[2-(4-fluoro-2,6-dimethylphenoxy)-5-(1-hydroxy-1-methylethyl)phenyl]-6,7-dihydro-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2138861-99-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ABBV-744 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2138861999 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ABBV-744 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101022541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ABBV-744 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9MX546E2SF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.